
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is a compound that features both an imidazole ring and a tetrahydrothiopyran ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the tetrahydrothiopyran ring is a six-membered ring containing a sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine typically involves the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the tetrahydrothiopyran moiety. One common method involves the reaction of imidazole with 3-chloropropylamine to form N-(3-(1H-Imidazol-1-yl)propyl)amine. This intermediate is then reacted with tetrahydrothiopyran under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The tetrahydrothiopyran ring can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
類似化合物との比較
Similar Compounds
1-(3-Aminopropyl)imidazole: Similar structure but lacks the tetrahydrothiopyran ring.
3-(1H-Imidazol-1-yl)propylamine: Similar structure but lacks the tetrahydrothiopyran ring.
N-(3-(1H-Imidazol-1-yl)propyl)amine: Similar structure but lacks the tetrahydrothiopyran ring.
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of both the imidazole and tetrahydrothiopyran rings. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.
特性
分子式 |
C11H19N3S |
|---|---|
分子量 |
225.36 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)thian-3-amine |
InChI |
InChI=1S/C11H19N3S/c1-3-11(9-15-8-1)13-4-2-6-14-7-5-12-10-14/h5,7,10-11,13H,1-4,6,8-9H2 |
InChIキー |
UHGXXJUUUOHSTF-UHFFFAOYSA-N |
正規SMILES |
C1CC(CSC1)NCCCN2C=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


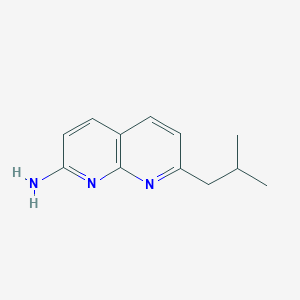
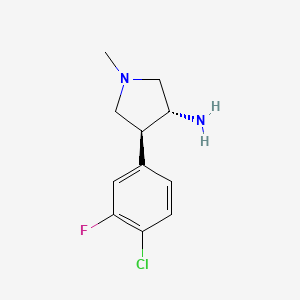
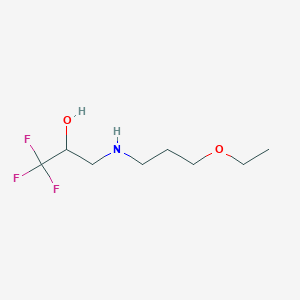
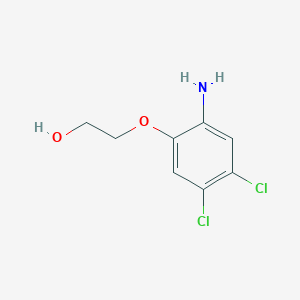
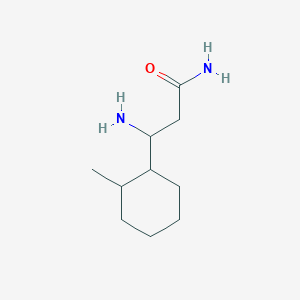
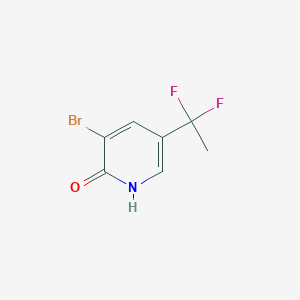

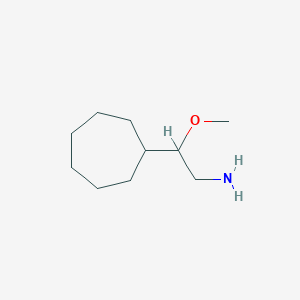
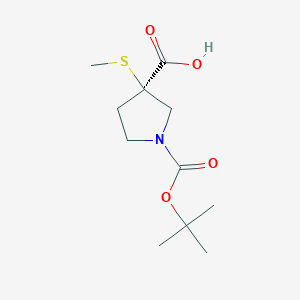


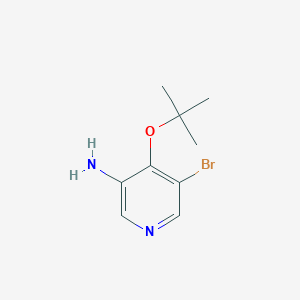
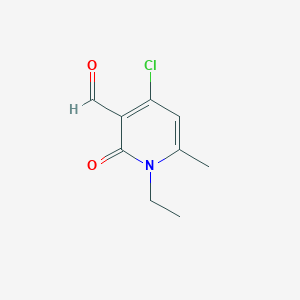
![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)
